1-Aminohydantoin

Description

a metabolite of nitrofurantoin

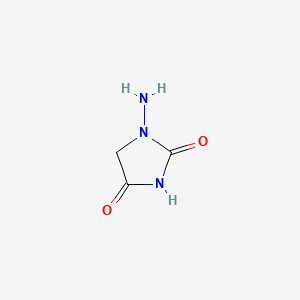

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-aminoimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2/c4-6-1-2(7)5-3(6)8/h1,4H2,(H,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYKDNGUEZRPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212226 | |

| Record name | 1-Aminoimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6301-02-6 | |

| Record name | 1-Aminohydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6301-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminohydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006301026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6301-02-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminoimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminoimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0ZQ4HR43J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The History and Discovery of 1-Aminohydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminohydantoin is a pivotal heterocyclic compound that has garnered significant attention in medicinal and pharmaceutical chemistry. Its discovery and the subsequent development of its synthetic routes have been crucial, primarily due to its role as a key intermediate in the production of the antibacterial agent nitrofurantoin. This technical guide provides an in-depth exploration of the history, discovery, and synthetic evolution of this compound. It details experimental protocols for its synthesis, presents key quantitative data, and illustrates the synthetic pathways through clear diagrams, offering a comprehensive resource for professionals in the field.

Introduction: The Emergence of a Key Intermediate

The history of this compound is intrinsically linked to the quest for effective antibacterial agents. Its significance rose dramatically with the discovery and development of nitrofurantoin, a drug widely used for the treatment of urinary tract infections[1]. The synthesis of nitrofurantoin requires this compound as a crucial precursor, which spurred research into efficient and high-yield production methods for this hydantoin derivative[1].

Early synthetic methods for this compound were often inefficient, characterized by low yields and potentially hazardous reaction conditions[1]. These initial challenges prompted chemists to explore novel synthetic strategies, leading to the development of more streamlined and scalable processes that are still in use today. This guide will detail these historical and improved synthetic approaches, providing a comprehensive overview for researchers and process chemists.

Physicochemical Properties

This compound and its hydrochloride salt are the most common forms used in synthesis. A summary of their key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₅N₃O₂ | [2][3] |

| Molecular Weight | 115.09 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 193 °C | |

| Solubility | Soluble in water and various organic solvents | |

| CAS Number | 6301-02-6 | |

| IUPAC Name | 1-aminoimidazolidine-2,4-dione |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₃H₆ClN₃O₂ | |

| Molecular Weight | 151.55 g/mol | |

| Appearance | Pale yellow powder | |

| Melting Point | 201-205 °C (decomposes) | |

| CAS Number | 2827-56-7 | |

| IUPAC Name | 1-aminoimidazolidine-2,4-dione;hydrochloride |

Synthesis of this compound: From Historical to Modern Methods

The synthesis of this compound has evolved significantly over time. Early methods were fraught with challenges, leading to the development of more efficient routes.

Historical Synthesis Route

The initial synthesis of this compound involved the reaction of monochloroacetic acid with an excess of hydrazine. This method suffered from the formation of a significant amount of the di-substituted byproduct, hydrazinodiacetic acid, which resulted in low yields of the desired product, typically around 35-40%. This inefficient process necessitated a large excess of hydrazine and a cumbersome recovery step, making it less than ideal for large-scale production.

Improved Synthesis via Semicarbazone Condensation

A significant breakthrough in this compound synthesis was the development of a method involving the condensation of semicarbazones with ethyl monochloroacetate. This approach offers a higher yield (around 60% based on the starting hydrazine), is quicker, and avoids the hazardous hydrazine recovery stage.

The general workflow for this improved synthesis is depicted below:

Caption: Improved synthesis workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the key steps in the improved synthesis of this compound.

Preparation of 1-Benzylideneaminohydantoin

This protocol is based on the condensation of benzaldehyde semicarbazone with ethyl monochloroacetate.

Materials:

-

Benzaldehyde semicarbazone

-

Sodium

-

Super-dry industrial methylated spirits

-

Ethyl monochloroacetate

Procedure:

-

Dissolve 16.3 g of benzaldehyde semicarbazone in a solution of 2.3 g of sodium in 50 ml of super-dry industrial methylated spirits.

-

To this solution, add 12.35 g of ethyl monochloroacetate, maintaining the reaction temperature at approximately 55-60 °C with stirring.

-

Continue stirring the mixture at about 60 °C for 30 minutes.

-

The resulting product is the sodium derivative of 1-(benzylideneamino)-hydantoin, which can be acidified to yield the free 1-(benzylideneamino)-hydantoin.

Hydrolysis of 1-Benzylideneaminohydantoin to this compound Hydrochloride

Materials:

-

1-Benzylideneaminohydantoin

-

Concentrated hydrochloric acid

-

Water

-

Absolute ethanol

Procedure:

-

A mixture of 20.3 g of 1-benzylideneaminohydantoin, 250 ml of concentrated hydrochloric acid, and 250 ml of water is distilled until the distillate is free from benzaldehyde.

-

The remaining solution is then evaporated to near dryness under reduced pressure.

-

Absolute ethanol (50 ml) is added, and the crystalline white solid is filtered off, washed with ethanol, and dried to yield this compound hydrochloride.

-

The reported yield for this step is 13.3 g (88%).

Conversion of this compound Hydrochloride to Free this compound

Materials:

-

This compound hydrochloride

-

Aqueous alkali or sodium methoxide in dry alcohol

Procedure:

-

Treat this compound hydrochloride with an equivalent amount of aqueous alkali or sodium methoxide in dry alcohol to neutralize the hydrochloric acid.

-

This compound hydrochloride can be neutralized with an alkali carbonate, evaporated to dryness, and the residue treated with hot alcohol to isolate the free this compound as colorless needle crystals.

The Role of this compound in Nitrofurantoin Synthesis

The primary application of this compound is in the synthesis of the antibacterial drug nitrofurantoin.

Caption: Synthesis of Nitrofurantoin from this compound.

Experimental Protocol for Nitrofurantoin Synthesis

Materials:

-

This compound hydrochloride

-

5-Nitro-2-furfural diethyl ester

-

Hydrochloric acid

-

Purified water

Procedure:

-

Add hydrochloric acid and purified water to a reaction vessel and heat to 60-70 °C.

-

Add 5-nitrofurfural diethyl ester and maintain the temperature at 80-85 °C for complete hydrolysis.

-

Add preheated (60-70 °C) aminohydantoin.

-

Maintain the reaction temperature at 90-95 °C under reflux for 40-60 minutes.

-

The resulting nitrofurantoin product is then washed with purified water until the pH is neutral and dried.

Conclusion

The journey of this compound from a low-yield synthetic challenge to a readily accessible key intermediate is a testament to the advancements in organic synthesis. The development of the semicarbazone condensation route marked a significant improvement, enabling the efficient production of nitrofurantoin and contributing to its widespread use as an antibacterial agent. This guide has provided a detailed overview of the history, properties, and synthesis of this compound, offering valuable insights and practical protocols for researchers and professionals in the pharmaceutical sciences. The continued exploration of hydantoin chemistry promises further innovations in drug discovery and development.

References

An In-depth Technical Guide to the Reaction Mechanisms of 1-Aminohydantoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminohydantoin is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antibacterial agent nitrofurantoin.[1][2] Its unique structure, featuring a hydantoin ring with a primary amino group at the N-1 position, dictates its reactivity and makes it a versatile building block in medicinal chemistry.[3] Understanding the reaction mechanisms, kinetics, and degradation pathways of this compound is paramount for optimizing synthetic routes, ensuring drug stability, and developing analytical methods for its detection as a metabolite.[3][4] This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Reaction Mechanisms

Synthesis of this compound via Semicarbazone Condensation

The most common and efficient method for synthesizing this compound involves the condensation of a semicarbazone with an α-haloacetate, typically ethyl monochloroacetate, in the presence of a strong base. This reaction proceeds through a nucleophilic attack of the semicarbazone anion on the electrophilic carbon of the α-haloacetate, followed by an intramolecular cyclization to form the hydantoin ring.

Reaction Mechanism:

The reaction is initiated by the deprotonation of the semicarbazone by a strong base, such as sodium ethoxide, to form a resonance-stabilized semicarbazone anion. This anion then acts as a potent nucleophile. The subsequent steps are as follows:

-

Nucleophilic Attack: The semicarbazone anion attacks the α-carbon of ethyl monochloroacetate, displacing the chloride ion in an SN2 reaction.

-

Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular condensation, where the terminal amino group of the semicarbazone moiety attacks the ester carbonyl group, leading to the formation of the five-membered hydantoin ring and the elimination of ethanol.

-

Hydrolysis: The resulting N-substituted this compound derivative (e.g., 1-(isopropylideneamino)hydantoin if acetone semicarbazone is used) is then hydrolyzed under acidic conditions to yield this compound.

Degradation of this compound: Hydrolysis of the Hydantoin Ring

The primary degradation pathway for this compound is the hydrolysis of the hydantoin ring, which can occur under both acidic and basic conditions. This process involves the cleavage of the amide bonds within the five-membered ring, leading to the formation of N-carbamoyl-N-(aminomethyl)glycine. The rate of hydrolysis is influenced by pH and temperature.

Mechanism of Alkaline Hydrolysis:

Under alkaline conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the hydantoin ring. This is followed by ring-opening. The reaction can be described as a two-step process:

-

Hydroxide Attack and Ring Opening: A hydroxide ion attacks a carbonyl carbon (typically C4), forming a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the C-N bond and the formation of a hydantoic acid derivative.

-

Further Hydrolysis (optional): Depending on the reaction conditions, the resulting hydantoic acid derivative can undergo further hydrolysis to yield simpler amino acid derivatives.

Reaction with Aldehydes and Ketones

This compound readily reacts with aldehydes and ketones to form Schiff bases (imines). This reaction is fundamental to the synthesis of nitrofurantoin, where this compound is condensed with 5-nitro-2-furaldehyde. The reaction is typically acid-catalyzed and involves the nucleophilic attack of the primary amino group of this compound on the carbonyl carbon of the aldehyde or ketone.

General Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

-

Dehydration: The hydroxyl group of the carbinolamine is protonated under acidic conditions, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the imine.

Quantitative Data

Table 1: Synthesis and Reaction Yields of this compound and Derivatives

| Reaction | Starting Materials | Product | Yield (%) | Reference(s) |

| Synthesis of this compound | Hydrazine, Monochloroacetic acid | This compound | 35-40 | |

| Synthesis of Nitrofurantoin | This compound, 5-nitro-2-furaldehyde diacetate | Nitrofurantoin | ~60 (based on hydrazine) | |

| Synthesis of 1-(benzylideneamino)-hydantoin | Benzaldehyde semicarbazone, Ethyl monochloroacetate | 1-(benzylideneamino)-hydantoin | ~85 |

Table 2: Kinetic Data for the Hydrolysis of the Hydantoin Ring

| Compound | Condition | Rate Constant (k) | Activation Energy (Ea) | Reference(s) |

| Hydantoin | Alkaline | First-order in [OH⁻] at low pH | Not specified | |

| 3-Aryl-imidazolidine-2,4-diones | Alkaline (pH > 11.5) | First-order in [OH⁻] | -30 to -20 cal mol⁻¹ K⁻¹ (ΔS‡) |

Note: The kinetic data for the hydrolysis of the hydantoin ring is for the general structure and may vary for this compound due to the presence of the amino group.

Experimental Protocols

Protocol 1: Synthesis of 1-(Isopropylideneamino)hydantoin and subsequent conversion to this compound Sulfate

This protocol is adapted from the procedure described in US Patent 2,990,402.

Materials:

-

Acetone semicarbazone

-

Sodium methoxide

-

Super-dry industrial methylated spirits (ethanol)

-

Ethyl monochloroacetate

-

Concentrated sulfuric acid

-

Water

Procedure:

-

Dissolve 10.8 g of sodium methoxide in 90 mL of super-dry industrial methylated spirits with heating.

-

In this solution, dissolve 23 g of acetone semicarbazone.

-

Slowly add the mixture with stirring to 12.25 g of ethyl monochloroacetate mixed with 30 mL of super-dry industrial methylated spirits, maintaining the temperature at approximately 55-60°C.

-

Stir the mixture at 55-60°C for 30 minutes.

-

Add a further 10.8 g of sodium methoxide dissolved in 100 mL of super-dry industrial methylated spirits, followed by 12.35 g of ethyl monochloroacetate, keeping the reaction temperature at about 55-60°C.

-

Continue stirring at approximately 60°C for 30 minutes.

-

Cool the reaction mixture and add a mixture of 100 mL of water and 22 g of concentrated sulfuric acid with vigorous stirring.

-

Heat the reaction mixture to about 78°C for 5 minutes to obtain a clear solution.

-

Cool and stir the solution at about 15°C for 1 hour.

-

Filter the white crystalline solid, wash with aqueous alcohol, and then dry. The product is a mixture of this compound sulfate and sodium sulfate.

Protocol 2: Synthesis of 1-(5'-nitro-2'-furfurylideneamino)hydantoin (Nitrofurantoin)

This protocol is a general representation of the condensation reaction.

Materials:

-

This compound hydrochloride

-

5-Nitro-2-furaldehyde diacetate

-

Isopropyl alcohol

-

Concentrated sulfuric acid

-

Water

Procedure:

-

Prepare a solution of this compound from its salt by neutralization.

-

In a separate flask, reflux a mixture of 5-nitro-2-furfurylidene diacetate, water, concentrated sulfuric acid, and isopropyl alcohol for approximately 15 minutes to generate 5-nitro-2-furaldehyde in situ.

-

Add the this compound solution to the refluxing mixture.

-

Continue to reflux with stirring for about 30 minutes.

-

Cool the reaction mixture and stir at approximately 15°C for 1 hour.

-

Filter the yellow solid product, wash with aqueous alcohol, and dry.

Signaling Pathways and Experimental Workflows

While this compound is not directly involved in biological signaling pathways in the traditional sense, it is a key component in the metabolic pathway of the drug nitrofurantoin and its detection is a critical workflow in analytical and forensic science.

Metabolic Pathway of Nitrofurantoin to this compound

Nitrofurantoin is metabolized in the body, with one of the major pathways involving the reduction of the nitro group and subsequent cleavage of the molecule to form this compound. This metabolite can then bind to tissue proteins.

Experimental Workflow for the Quantification of this compound in Tissue Samples by LC-MS/MS

The detection and quantification of this compound in animal tissues is a common analytical workflow to monitor the illegal use of nitrofurantoin in food-producing animals. The general workflow involves sample preparation, derivatization, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Conclusion

This compound is a molecule of significant interest in pharmaceutical synthesis and as a key metabolite in drug safety monitoring. This guide has provided a detailed overview of its primary reaction mechanisms, including its synthesis, degradation, and reaction with carbonyl compounds. While a wealth of qualitative and procedural information exists, there is a notable gap in the availability of comprehensive quantitative kinetic and thermodynamic data for these reactions. The provided experimental protocols and workflow diagrams offer a practical foundation for researchers working with this compound. Further studies focusing on the detailed kinetics and thermodynamics of this compound's reactions will be invaluable for the continued optimization of processes in which it plays a central role.

References

1-Aminohydantoin: A Technical Guide to its Free Base and Hydrochloride Forms

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminohydantoin is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and is a key metabolite of the antibacterial agent nitrofurantoin.[1][2] This technical guide provides an in-depth overview of this compound, focusing on the distinct properties and applications of its free base and hydrochloride salt forms. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, detailed experimental protocols, and visualizations of relevant chemical and analytical workflows.

CAS Numbers and Physicochemical Properties

The Chemical Abstracts Service (CAS) has assigned unique registry numbers to the free base and hydrochloride forms of this compound, which are essential for unambiguous identification in research and regulatory documentation. A summary of their key physicochemical properties is presented below for easy comparison.

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 6301-02-6[3] | 2827-56-7[4] |

| Molecular Formula | C₃H₅N₃O₂[3] | C₃H₆ClN₃O₂ |

| Molecular Weight | 115.09 g/mol | 151.55 g/mol |

| Appearance | Colorless needle crystals or light yellow powder | Pale yellow crystalline powder |

| Melting Point | 193-196 °C | 199-205 °C (decomposes) |

| Solubility | Soluble in water and various organic solvents | Soluble in water |

Synthesis of this compound and its Hydrochloride Salt

The synthesis of this compound and its hydrochloride salt can be achieved through various routes. A common and effective method involves the hydrolysis of a protected precursor, such as 1-benzylideneaminohydantoin.

Experimental Protocol: Synthesis of this compound Hydrochloride from 1-Benzylideneaminohydantoin

This protocol details the acid hydrolysis of 1-benzylideneaminohydantoin to yield this compound hydrochloride.

Materials:

-

1-Benzylideneaminohydantoin (20.3 g)

-

Concentrated Hydrochloric Acid (250 ml)

-

Water (250 ml)

-

Absolute Ethanol (50 ml)

Procedure:

-

A mixture of 1-benzylideneaminohydantoin, concentrated hydrochloric acid, and water is prepared in a distillation apparatus.

-

The mixture is distilled until the distillate is free from the characteristic smell of benzaldehyde.

-

The remaining solution is then evaporated to near dryness under reduced pressure.

-

Absolute ethanol is added to the residue, inducing the crystallization of the product.

-

The crystalline white solid is filtered off, washed with ethanol, and dried to yield this compound hydrochloride.

Expected Yield: Approximately 13.3 g (88%)

Experimental Protocol: Preparation of this compound Free Base from its Hydrochloride Salt

This protocol describes the neutralization of this compound hydrochloride to obtain the free base.

Materials:

-

This compound hydrochloride (10.0 g)

-

Sodium bicarbonate (5.55 g)

-

Water (28 ml)

Procedure:

-

Dissolve this compound hydrochloride in water.

-

Add sodium bicarbonate to the solution.

-

Cool the resulting solution to 4°C to induce crystallization.

-

Filter the colorless prisms, wash with a small amount of cold water, and dry at 60°C in vacuo to obtain this compound free base.

Expected Yield: Approximately 5.0 g (65.6%)

Biological Significance and Applications

This compound is primarily recognized as the major tissue-bound metabolite of the antibiotic nitrofurantoin. Its detection in animal-derived food products serves as a marker for the illegal use of nitrofurantoin. Consequently, highly sensitive analytical methods have been developed for its quantification.

Beyond its role as a metabolite, this compound serves as a versatile intermediate in the synthesis of various biologically active molecules, including potential anticonvulsant and anti-inflammatory agents. While direct modulation of specific signaling pathways by this compound is not extensively documented, its derivatives are being investigated for their therapeutic potential. For instance, certain hydantoin derivatives have shown activity as anticonvulsants, though the precise mechanism of action for this compound itself in neurological disorders remains an area of active research.

Analytical Workflow: Quantification of this compound in Biological Matrices

The quantification of this compound residues in tissues is a critical application in food safety and veterinary drug monitoring. The following workflow outlines a typical procedure for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of this compound in Tissue Samples

This protocol provides a general outline for the extraction and derivatization of this compound from tissue samples for LC-MS/MS analysis.

Materials:

-

Homogenized tissue sample

-

Hydrochloric acid

-

2-Nitrobenzaldehyde (2-NBA) solution

-

Sodium hydroxide solution

-

Ethyl acetate

-

Internal standard (e.g., ¹³C₃-1-Aminohydantoin)

Procedure:

-

Hydrolysis: The homogenized tissue sample is subjected to acidic hydrolysis to release protein-bound this compound.

-

Derivatization: The released this compound is derivatized with 2-nitrobenzaldehyde to form a stable Schiff base, which improves its chromatographic properties.

-

Extraction: The derivatized product is extracted from the aqueous matrix using a suitable organic solvent, such as ethyl acetate.

-

Cleanup and Concentration: The organic extract is evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system.

-

Analysis: The final extract is analyzed by LC-MS/MS for the quantification of the derivatized this compound.

Conclusion

This compound, in both its free base and hydrochloride forms, is a compound of significant interest in pharmaceutical and analytical chemistry. The distinct physicochemical properties of each form dictate their specific applications in synthesis and as analytical standards. The detailed protocols provided in this guide offer a practical resource for researchers working with this versatile molecule. Further investigation into the direct biological activities and signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential beyond its role as a synthetic intermediate.

References

An In-depth Technical Guide to 1-Aminohydantoin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminohydantoin hydrochloride (AHD HCl) is a heterocyclic organic compound of significant interest in the pharmaceutical and veterinary sciences. It is widely recognized as the principal tissue-bound metabolite of the nitrofuran antibiotic, nitrofurantoin, making it a crucial biomarker for detecting the use of this banned substance in food-producing animals.[1] Furthermore, this compound hydrochloride serves as a key synthetic intermediate in the manufacturing of various pharmaceuticals, most notably the skeletal muscle relaxant dantrolene.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for this compound hydrochloride, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound hydrochloride is a pale yellow to light yellow crystalline powder.[3][4] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆ClN₃O₂ | [5] |

| Molecular Weight | 151.55 g/mol | |

| CAS Number | 2827-56-7 | |

| Appearance | Pale Yellow to Light Yellow Crystalline Powder | |

| Melting Point | 201-205 °C | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO (30 mg/mL) | |

| Storage | Store at -20°C for long-term stability. |

Synthesis of this compound Hydrochloride

A common and effective method for the synthesis of this compound hydrochloride involves the cyclization of a semicarbazone derivative followed by hydrolysis. A well-documented pathway begins with the condensation of semicarbazide hydrochloride with an aldehyde or ketone, such as cyclohexanone, to form the corresponding semicarbazone. This intermediate is then reacted with ethyl chloroacetate in the presence of a base like sodium methoxide to yield the aminohydantoin derivative. Finally, acidic hydrolysis of this derivative yields this compound.

Experimental Protocols

Synthesis of this compound from a Semicarbazone Precursor

This protocol is adapted from a general method for synthesizing hydantoin derivatives.

Materials:

-

Semicarbazide hydrochloride

-

Cyclohexanone

-

Ethyl chloroacetate

-

Sodium methoxide (NaOMe)

-

Methanol

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Semicarbazone Formation: Dissolve semicarbazide hydrochloride in an appropriate solvent and react it with cyclohexanone to form the semicarbazone. The product can be isolated by filtration upon precipitation.

-

Cyclization: In a round-bottom flask, dissolve the synthesized semicarbazone in methanol. Add a solution of sodium methoxide in methanol to the flask.

-

Slowly add ethyl chloroacetate to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Hydrolysis: Treat the resulting cyclohexylidene aminohydantoin with an acidic solution (e.g., aqueous HCl).

-

Heat the mixture to facilitate the hydrolysis and removal of the cyclohexanone by-product.

-

Cool the solution to induce crystallization of this compound hydrochloride.

-

Filter the crystals, wash with a cold solvent, and dry under vacuum.

Analytical Methods

This method is commonly employed for the quantitative analysis of this compound in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (from tissue):

-

Homogenize the tissue sample in an acidic buffer to release protein-bound this compound.

-

Centrifuge the homogenate to pellet the solids.

-

Derivatization: To the supernatant, add a solution of 2-nitrobenzaldehyde to form the nitrophenyl derivative of this compound. This enhances chromatographic retention and ionization efficiency.

-

Incubate the mixture to ensure complete derivatization.

-

Perform a liquid-liquid or solid-phase extraction to clean up the sample and concentrate the derivative.

-

Evaporate the solvent and reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile is commonly employed.

-

Ionization: Positive ion electrospray ionization (ESI+).

-

MS/MS Detection: Monitor for the specific precursor-to-product ion transitions of the derivatized this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound hydrochloride in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum. The residual solvent peak of DMSO-d₆ at ~2.50 ppm can be used as a reference.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. The solvent peak of DMSO-d₆ at ~39.5 ppm can be used for referencing. A published solid-state ¹³C NMR spectrum shows a peak for the CH₂ group at 55.9 ppm.

Instrumentation:

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or a pellet press.

Sample Preparation (ATR Method):

-

Place a small amount of the this compound hydrochloride powder directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the spectrum. An ATR-IR spectrum is available for reference.

Sample Preparation (KBr Pellet Method): Note: Ion exchange can occur between hydrochloride salts and KBr, potentially altering the spectrum. Using KCl is a recommended alternative.

-

Thoroughly grind a small amount of this compound hydrochloride with dry potassium bromide (KBr) or potassium chloride (KCl) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the spectrometer's sample holder and collect the spectrum.

Biological Significance and Applications

Metabolite of Nitrofurantoin

This compound is the primary metabolite of the antibiotic nitrofurantoin. Nitrofurantoin is reduced by bacterial nitroreductases to reactive intermediates. These intermediates are highly reactive and can damage bacterial DNA, RNA, and proteins, leading to cell death. The detection of this compound in animal tissues is therefore a key indicator of nitrofurantoin administration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dantrolene sodium, F-440, Dantrium-药物合成数据库 [drugfuture.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound Hydrochloride VETRANAL Analytical Standard, Best Price [nacchemical.com]

- 5. This compound hydrochloride | C3H6ClN3O2 | CID 12472963 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Elucidation of Novel 1-Aminohydantoin Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of novel 1-aminohydantoin compounds. 1-Aminohydantoins are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anticonvulsant, antiarrhythmic, and antibacterial properties.[1] The definitive identification and structural confirmation of novel this compound derivatives rely on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray crystallography.

Synthesis of Novel this compound Compounds

The synthesis of novel this compound compounds can be achieved through various synthetic routes. A common and effective method is the Urech hydantoin synthesis, which involves the reaction of α-amino acids with potassium cyanate and hydrochloric acid to form hydantoin derivatives.[2] This method is versatile and allows for the introduction of a wide range of substituents at the C5-position, depending on the starting α-amino acid.[3]

Another established route involves the condensation of semicarbazones with ethyl monochloroacetate in the presence of a sodium alkoxide in dry ethanol.[4] This method provides a pathway to various this compound derivatives, with the final product depending on the starting semicarbazone.[5] More recently, microwave-assisted synthesis has emerged as a rapid and efficient method for producing 5-monosubstituted hydantoins from L-amino acids in water, offering a sustainable approach to generating these compounds.

Data Presentation: Spectroscopic and Crystallographic Data

The structural elucidation of novel this compound compounds is heavily reliant on the analysis of spectroscopic and crystallographic data. The following tables summarize typical quantitative data obtained for these compounds.

Table 1: 1H NMR Spectroscopic Data for Novel this compound Derivatives

| Compound/Substituent | Chemical Shift (δ) ppm / Multiplicity / (J in Hz) | Assignment |

| 1-Amino-5-benzylhydantoin | 12.41 (brs, 1H), 12.18 (brs, 1H), 7.46–7.42 (m, 2H), 8.02 (dd, J = 7.45, 8.00 Hz, 2H), 6.72 (s, 1H) | NH, NH, Ar-H, Ar-H, Vinylic H |

| 1-Amino-5-(4-hydroxybenzyl)hydantoin | 9.70 (s, 1H), 7.61 (d, J=8.82 Hz, 4H), 7.28 (d, J=8.82 Hz, 4H), 3.44-3.39 (t, J=7.35 Hz, 2H), 1.55-1.46 (m, 2H), 1.27-1.13 (m, 4H), 0.80-0.76 (m, 3H) | OH, Ar-H, Ar-H, CH2, CH2, CH2, CH3 |

| 1-Amino-5-(benzofuran-3-ylmethylene)hydantoin | 11.29 (brs, 1H), 8.72 (s, 1H), 7.99 (dd, J = 4.5, 7.6 Hz, 2H), 7.42–7.37 (m, 2H), 6.69 (s, 1H), 3.67–3.62 (m, 8H) | NH, Ar-H, Ar-H, Ar-H, Vinylic H, CH2 x 4 |

Table 2: 13C NMR Spectroscopic Data for Novel this compound Derivatives

| Compound/Substituent | Chemical Shift (δ) ppm | Assignment |

| 1-Amino-5-benzylhydantoin | 179.5, 166.1, 139.1, 138.4, 129.9, 129.0, 127.8, 125.7, 125.6, 123.6, 122.0, 102.3 | C=O, C=O, Ar-C, Ar-C, Ar-CH, Ar-C, Ar-C, Ar-CH, Ar-CH, Ar-C, Ar-CH, Vinylic CH |

| 1-Amino-5-(4-hydroxybenzyl)hydantoin | 173.20, 180.90, 138.13, 128.75, 128.43, 126.55, 71.10, 35.71, 12.75 | C=S, C=O, Ar-C, Ar-CH, Ar-CH, Ar-CH, C-5, CH2, CH3 |

| 1-Amino-5-(benzofuran-3-ylmethylene)hydantoin | 172.2, 159.4, 139.4, 138.7, 131.2, 128.5, 125.2, 123.5, 121.8, 102.7, 66.1, 40.3 | C=O, C=N, Ar-C, Ar-C, Ar-C, Ar-CH, Ar-CH, Ar-CH, Ar-CH, Vinylic CH, OCH2, NCH2 |

Table 3: FTIR and Mass Spectrometry Data for Novel this compound Derivatives

| Compound/Substituent | FTIR (KBr) ν (cm-1) | HRMS m/z (M+H)+ |

| 1-Amino-5-benzylhydantoin | 3274, 1723, 1649, 1496 | 261.0161 |

| 1-Amino-5-(4-hydroxybenzyl)hydantoin | 3262 (NH), 1714 (C=O), 1495 (C=C), 1164 (C=S) | 481 |

| 1-Amino-5-(benzofuran-3-ylmethylene)hydantoin | 3140, 1686, 1648, 1591, 1423 | 314.0963 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 500 MHz NMR Spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the novel this compound compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a standard 5 mm NMR tube.

-

1H NMR Acquisition:

-

Tune and shim the spectrometer to obtain optimal resolution and lineshape.

-

Acquire a standard one-dimensional 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can be performed to differentiate between CH, CH2, and CH3 groups.

-

-

2D NMR Acquisition (if necessary):

-

For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon correlations.

-

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction) and analyze the chemical shifts, coupling constants, and correlations to elucidate the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and intense signal.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Fragmentation patterns, if observed, can provide additional structural information.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm-1.

-

Data Analysis: Identify the characteristic absorption bands for functional groups such as N-H (amines), C=O (carbonyls), and C=C (aromatics) to confirm their presence in the molecule.

Single-Crystal X-ray Crystallography

Objective: To determine the three-dimensional atomic and molecular structure of the compound in the solid state.

Instrumentation: Single-crystal X-ray diffractometer.

Procedure:

-

Crystal Growth: Grow single crystals of the novel this compound compound of suitable size and quality (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion techniques.

-

Crystal Mounting: Carefully mount a selected crystal on a goniometer head.

-

Data Collection:

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Data Processing:

-

Integrate the diffraction spots to obtain their intensities.

-

Correct the data for various experimental factors (e.g., Lorentz and polarization effects).

-

-

Structure Solution and Refinement:

-

Solve the phase problem to obtain an initial electron density map.

-

Build an initial molecular model into the electron density.

-

Refine the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.

-

-

Structure Validation: Validate the final crystal structure using crystallographic software to ensure its quality and accuracy.

Mandatory Visualizations

Experimental and Logical Workflows

The structural elucidation of novel this compound compounds follows a logical progression of experiments and data analysis.

Potential Signaling Pathway: Inhibition of Mcl-1

Some hydantoin derivatives have been investigated as selective inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family. Overexpression of Mcl-1 is associated with cancer cell survival and resistance to treatment. Inhibition of Mcl-1 can restore the apoptotic potential of cancer cells.

References

- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mcl-1 is a key regulator of apoptosis during CNS development and after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mcl-1 involvement in mitochondrial dynamics is associated with apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave Assisted Synthesis of Novel Functionalized Hydantoin Derivatives and Their Conversion to 5-(Z) Arylidene-4H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-Aminohydantoin and Its Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies and data associated with the crystal structure analysis of hydantoin derivatives, with a specific focus on compounds structurally related to 1-aminohydantoin. Due to the limited availability of published crystallographic data for the parent this compound, this guide utilizes the detailed crystal structure analysis of (E)-1-[(2-Hydroxy-1-naphthyl)methylideneamino]imidazolidine-2,4-dione , a closely related derivative, as a primary exemplar. The principles and protocols described herein are broadly applicable to the crystallographic study of this compound itself.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the imidazolidine-2,4-dione class. It serves as a crucial building block in medicinal chemistry and is a known metabolite of the antibacterial drug nitrofurantoin.[1][2] The determination of its three-dimensional structure is fundamental to understanding its chemical reactivity, biological activity, and potential for the development of new therapeutic agents. X-ray crystallography is the definitive method for elucidating the solid-state structure of such molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions.[3]

Experimental Protocols

Synthesis and Crystallization

The synthesis of this compound derivatives for crystallographic analysis typically involves the condensation of this compound hydrochloride with an appropriate aldehyde or ketone. The following protocol is adapted from the synthesis of (E)-1-[(2-Hydroxy-1-naphthyl)methylideneamino]imidazolidine-2,4-dione.[4]

Protocol for the Synthesis of (E)-1-[(2-Hydroxy-1-naphthyl)methylideneamino]imidazolidine-2,4-dione:

-

A solution of this compound hydrochloride (1.0 mmol, 0.151 g) in 5 mL of ethanol is prepared.

-

This solution is added slowly to a solution of 2-hydroxy-1-naphthaldehyde (1.0 mmol, 0.172 g) in 15 mL of absolute ethanol, with continuous heating and stirring.

-

The resulting mixture is refluxed for a period of 2 hours.

-

Following reflux, the mixture is allowed to cool to room temperature.

-

The solution is then left undisturbed to allow for slow evaporation of the solvent.

-

Yellow, block-shaped crystals suitable for X-ray diffraction are typically formed after approximately 15 days.[4]

Synthesis and crystallization of a this compound derivative.

Single-Crystal X-ray Diffraction

The following outlines a general protocol for the determination of a crystal structure using a single-crystal X-ray diffractometer.

General Protocol for Data Collection and Structure Refinement:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα). Data are typically collected over a range of orientations to ensure a complete dataset.

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares on F².

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools such as CHECKCIF to ensure its quality and geometric soundness.

General workflow for single-crystal X-ray diffraction.

Data Presentation: Crystal Structure of (E)-1-[(2-Hydroxy-1-naphthyl)methylideneamino]imidazolidine-2,4-dione

The following tables summarize the crystallographic data for (E)-1-[(2-Hydroxy-1-naphthyl)methylideneamino]imidazolidine-2,4-dione.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₄H₁₁N₃O₃ |

| Formula Weight | 269.26 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 11.5122 (7) Å |

| b | 6.0233 (3) Å |

| c | 17.9955 (10) Å |

| α | 90° |

| β | 96.773 (5)° |

| γ | 90° |

| Volume | 1239.13 (12) ų |

| Z | 4 |

| Calculated Density | 1.443 Mg/m³ |

| Absorption Coefficient | 0.11 mm⁻¹ |

| F(000) | 560 |

Table 2: Data Collection and Refinement Details

| Parameter | Value |

| Diffractometer | Oxford Diffraction Gemini S Ultra |

| Reflections Collected | 4288 |

| Independent Reflections | 2136 [R(int) = 0.031] |

| Completeness to θ = 25.00° | 99.8 % |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 2136 / 0 / 186 |

| Goodness-of-fit on F² | 0.72 |

| Final R indices [I>2σ(I)] | R1 = 0.036, wR2 = 0.067 |

| R indices (all data) | R1 = 0.089, wR2 = 0.076 |

| Largest diff. peak and hole | 0.11 and -0.13 e.Å⁻³ |

Structural Analysis and Conformation

The crystal structure of (E)-1-[(2-Hydroxy-1-naphthyl)methylideneamino]imidazolidine-2,4-dione reveals a trans configuration about the C=N double bond. The molecule is relatively planar, with a dihedral angle of 8.4(1)° between the naphthalene and imidazolidine-2,4-dione mean planes.

An important feature of the molecular structure is the presence of an intramolecular O—H···N hydrogen bond. In the crystal lattice, molecules form inversion dimers through pairs of N—H···O hydrogen bonds. These dimers are further connected by C—H···O interactions, creating a three-dimensional network. Conformational studies on other hydantoin derivatives have also highlighted the preference for a β-turn conformation in the solid state, stabilized by hydrogen bonding.

Key structural interactions in the crystal lattice.

Conclusion

This technical guide has outlined the essential procedures for the synthesis and crystal structure determination of this compound derivatives. While crystallographic data for the parent compound remains elusive in the public domain, the detailed analysis of a close derivative provides a robust framework for understanding the structural characteristics of this important class of molecules. The provided protocols and data serve as a valuable resource for researchers engaged in the structural elucidation and development of hydantoin-based compounds.

References

- 1. Crystallography Open Database: Search results [qiserver.ugr.es]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. (E)-1-[(2-Hydroxy-1-naphthyl)methylideneamino]imidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazolidinedione | C13H15N3O3 | CID 139058735 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Methods for the Determination of 1-Aminohydantoin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of 1-Aminohydantoin (AHD), a critical marker for the residue of the banned nitrofuran antibiotic, nitrofurantoin. The following sections outline various analytical methodologies, with a focus on providing actionable protocols and comparative data for researchers, scientists, and professionals in drug development and food safety.

Introduction

This compound is the primary tissue-bound metabolite of nitrofurantoin. Due to concerns over the carcinogenic potential of nitrofuran residues, their use in food-producing animals has been banned in many jurisdictions.[1] Consequently, robust and sensitive analytical methods are required for the detection and quantification of AHD in various matrices, particularly in food products of animal origin, to ensure regulatory compliance and safeguard public health.[2][3] Direct analysis of AHD is challenging due to its low molecular weight, high polarity, and lack of a strong chromophore.[4] Therefore, most methods incorporate a derivatization step, typically with 2-nitrobenzaldehyde (NBA), to enhance its detectability.[4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A reliable and straightforward isocratic HPLC method with UV detection is suitable for the quantitative analysis of this compound in bulk materials or as a reference standard. This method offers a cost-effective approach for screening purposes or for analyzing samples with higher concentrations of AHD.

Quantitative Data Summary: HPLC-UV

| Parameter | Typical Performance |

| Analyte | This compound (derivatized) |

| Matrix | Bulk Material / Standard Solutions |

| Instrumentation | HPLC with UV-Vis Detector |

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of phosphate buffer and acetonitrile |

| Detection Wavelength | Determined based on the absorbance maximum of the derivatized AHD |

| Linearity Range | Typically 1-100 µg/mL |

| Limit of Detection (LOD) | ~2.43 µg/mL (for similar compounds) |

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

-

HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

-

C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

This compound hydrochloride (analytical standard, ≥98% purity).

-

Acetonitrile (HPLC grade).

-

Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).

-

Orthophosphoric acid.

-

HPLC grade water.

2. Preparation of Solutions:

-

Mobile Phase (20 mM Potassium Phosphate Buffer, pH 3.0: Acetonitrile, 95:5 v/v): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Mix 950 mL of the buffer with 50 mL of acetonitrile. Degas the mobile phase before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound hydrochloride standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

-

Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range.

3. Sample Preparation:

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

-

Vortex or sonicate to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions:

-

Column: C18 reversed-phase (150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 3.0): Acetonitrile (95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 40°C.

-

UV Detection: Monitor at the wavelength appropriate for the NP-AHD derivative.

5. Analysis:

-

Inject the standard solutions to construct a calibration curve.

-

Inject the sample solutions.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Workflow for the HPLC-UV analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the confirmatory analysis of this compound due to its high sensitivity and selectivity. The use of an isotope-labeled internal standard, such as this compound-d2, is crucial for accurate quantification as it compensates for matrix effects, variations in extraction recovery, and instrument response.

Quantitative Data Summary: LC-MS/MS

| Parameter | Method 1: LC-MS/MS | Method 2: UHPLC-MS/MS |

| Analyte | This compound (AHD) | This compound (AHD) |

| Matrix | Shrimp Muscle | Soft-Shell Turtle Powder |

| Internal Standard | This compound-d2 (AHD-d2) | Not specified |

| LOD | Satisfactory below 1 µg/kg | 0.013 - 0.2 µg/kg |

| LOQ | - | - |

| Linearity Range | - | - |

| Recovery | - | - |

| Precision | - | - |

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

-

LC-MS/MS system (e.g., Triple Quadrupole).

-

C18 reversed-phase column (e.g., HSS T3 C18, 1.7 µm for UHPLC).

-

This compound hydrochloride and this compound-d2 hydrochloride standards.

-

2-Nitrobenzaldehyde (NBA).

-

Hydrochloric acid (HCl).

-

Potassium phosphate dibasic (K₂HPO₄).

-

Sodium hydroxide (NaOH).

-

Ethyl acetate.

-

Methanol, Acetonitrile, and Water (LC-MS grade).

2. Preparation of Solutions:

-

AHD and AHD-d2 Stock Solutions (1 mg/mL): Accurately weigh and dissolve the respective standards in methanol. Store at -20°C.

-

Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol.

-

Working Standard and Internal Standard Spiking Solutions: Prepare by further dilution in methanol.

-

2-NBA Solution (50 mM): Prepare in a suitable solvent.

3. Sample Preparation (from Animal Tissue):

-

Homogenization: Homogenize approximately 1 g of the tissue sample.

-

Spiking: Add a known amount of the AHD-d2 internal standard solution.

-

Hydrolysis and Derivatization: Add 10 mL of 0.125 M HCl and 200 µL of 50 mM 2-NBA solution. Vortex for 30 seconds and incubate in a shaking water bath at 37°C for 16 hours (overnight).

-

pH Adjustment: After cooling, add 1 mL of 0.1 M K₂HPO₄ and adjust the pH to 7.0 ± 0.2 with 1 M NaOH.

-

Liquid-Liquid Extraction: Add 5 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 4000 rpm for 10 minutes. Transfer the upper ethyl acetate layer to a clean tube. Repeat the extraction with another 5 mL of ethyl acetate and combine the extracts.

-

Evaporation and Reconstitution: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase.

4. LC-MS/MS Conditions:

-

Column: Suitable C18 column.

-

Mobile Phase: Gradient elution with a mixture of methanol, acetonitrile, and water.

-

Column Temperature: 40°C.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two transitions for the derivatized AHD (NP-AHD) and one for the derivatized internal standard (NP-AHD-d2). These should be optimized in-house.

5. Quantification:

-

Calculate the concentration of AHD in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

General workflow for this compound quantification by LC-MS/MS.

Other Analytical Techniques

While HPLC-UV and LC-MS/MS are the most established methods, other techniques have been explored for the analysis of hydantoin-related compounds.

-

Electrochemical Detection: Electrochemical methods can offer high sensitivity and are suitable for miniaturization. However, direct electrochemical detection of this compound may be hampered by the lack of a readily oxidizable or reducible functional group. Research on electrochemical sensors for similar compounds, such as 1-methylhydantoin, often involves complex formation with metal ions to generate a signal. The development of a specific electrochemical sensor for AHD would require significant research and validation.

-

Immunoassays: Techniques like enzyme-linked immunosorbent assay (ELISA) have been developed for the detection of AHD. These methods can be highly sensitive and suitable for high-throughput screening.

Conclusion

The determination of this compound is crucial for monitoring the illegal use of nitrofurantoin in food production. LC-MS/MS with isotope dilution is the preferred method for accurate and sensitive quantification, especially for regulatory purposes. HPLC-UV provides a viable alternative for screening or when the highest sensitivity is not required. The detailed protocols provided herein serve as a comprehensive guide for researchers and analysts to establish and validate these analytical methods in their laboratories.

References

Application Notes and Protocols for the Immunoassay-Based Detection of 1-Aminohydantoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminohydantoin (AHD) is the primary tissue-bound metabolite of the nitrofuran antibiotic, nitrofurantoin. Due to concerns over the potential carcinogenicity of nitrofuran residues, their use in food-producing animals is banned in many countries. Consequently, robust and sensitive analytical methods are essential for monitoring AHD in various food matrices to ensure food safety and regulatory compliance. Immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFA), offer rapid, high-throughput, and cost-effective screening solutions for the detection of AHD.

These application notes provide detailed protocols and performance data for the development and implementation of immunoassays for this compound detection.

Principle of AHD Immunoassays

Immunoassays for AHD are typically based on a competitive format. In this format, free AHD in a sample competes with a labeled or immobilized AHD analog for a limited number of binding sites on a specific anti-AHD antibody. The resulting signal is inversely proportional to the concentration of AHD in the sample. A critical step in AHD analysis is the derivatization of the AHD molecule, usually with 2-nitrobenzaldehyde (2-NBA), to form NP-AHD. This derivatization enhances the immunogenicity for antibody production and provides a stable molecule for detection.

Quantitative Data Presentation

The following table summarizes the performance characteristics of various immunoassays developed for the detection of this compound (AHD).

| Assay Type | Antibody Type | Target Analyte | IC50 (ng/mL) | Limit of Detection (LOD) (ng/mL) | Matrix | Recovery (%) | Reference |

| icELISA | Monoclonal | Derivatized AHD | 0.056 | 0.0060 | - | 88.1 - 97.3 | [1] |

| dcCLELISA | Monoclonal | Derivatized AHD | 0.60 | 0.1 (fish), 0.28 (honey) | Fish, Honey | 83.6 - 94.7 | [2] |

| icELISA | Polyclonal | Nitrofurantoin | 3.2 | 0.2 | Water | 88 - 103 | [3] |

| LFA | Monoclonal | Derivatized AHD | - | 1.40 | Meat | - | [4] |

| Commercial ELISA | - | AHD | - | 0.02 | Muscle, Honey, Milk | 80 - 85 | [5] |

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization

This protocol describes the extraction and derivatization of AHD from tissue samples to prepare them for immunoassay analysis.

Materials:

-

Homogenizer

-

Centrifuge

-

Water bath or incubator

-

Nitrogen evaporator

-

Vortex mixer

-

Hydrochloric acid (HCl), 0.1 M

-

2-nitrobenzaldehyde (2-NBA) solution (50 mM in DMSO)

-

Dipotassium hydrogen phosphate (K2HPO4) buffer, 0.1 M, pH 7.4

-

Sodium hydroxide (NaOH), 1 M

-

Ethyl acetate

-

N-hexane

Procedure:

-

Homogenization: Weigh 1.0 g of the homogenized tissue sample into a polypropylene centrifuge tube.

-

Hydrolysis and Derivatization:

-

Add 5 mL of 0.1 M HCl to the sample.

-

Add 100 µL of 50 mM 2-NBA solution in DMSO.

-

Vortex for 1 minute.

-

Incubate overnight (approximately 16 hours) at 37°C with gentle shaking.

-

-

pH Adjustment and Extraction:

-

Cool the sample to room temperature.

-

Add 5 mL of 0.1 M K2HPO4 buffer (pH 7.4).

-

Adjust the pH of the solution to 7.0 ± 0.2 with 1 M NaOH.

-

Add 5 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper ethyl acetate layer to a clean tube.

-

Repeat the extraction with another 5 mL of ethyl acetate and combine the extracts.

-

-

Evaporation and Reconstitution:

-

Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

-

For ELISA, reconstitute the residue in an appropriate volume of assay buffer.

-

For LFA, reconstitute the residue in the specified running buffer.

-

Protocol 2: Indirect Competitive ELISA (icELISA)

This protocol outlines a typical icELISA procedure for the quantitative detection of derivatized AHD.

Materials:

-

High-binding 96-well microtiter plates

-

Microplate reader

-

AHD-protein conjugate (coating antigen)

-

Anti-AHD monoclonal or polyclonal antibody

-

Enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG)

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Washing buffer (e.g., PBS with 0.05% Tween-20, PBST)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBST)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2 M H2SO4)

-

Derivatized AHD standards and prepared samples

Procedure:

-

Coating:

-

Dilute the AHD-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

-

Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

-

Incubate overnight at 4°C.

-

Wash the plate three times with washing buffer.

-

-

Blocking:

-

Add 200 µL of blocking buffer to each well.

-

Incubate for 2 hours at 37°C.

-

Wash the plate three times with washing buffer.

-

-

Competitive Reaction:

-

Add 50 µL of derivatized AHD standard or prepared sample to the appropriate wells.

-

Immediately add 50 µL of diluted anti-AHD antibody to each well.

-

Incubate for 1 hour at 37°C.

-

Wash the plate five times with washing buffer.

-

-

Secondary Antibody Incubation:

-

Add 100 µL of diluted enzyme-conjugated secondary antibody to each well.

-

Incubate for 1 hour at 37°C.

-

Wash the plate five times with washing buffer.

-

-

Signal Development and Measurement:

-

Add 100 µL of substrate solution to each well.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

Protocol 3: Lateral Flow Immunoassay (LFA)

This protocol provides a general procedure for the rapid, qualitative, or semi-quantitative detection of derivatized AHD using a competitive LFA format.

Materials:

-

LFA test strips (comprising a sample pad, conjugate pad with gold nanoparticle-labeled anti-AHD antibody, nitrocellulose membrane with a test line and control line, and an absorbent pad)

-

Running buffer

-

Prepared sample extracts

Procedure:

-

Sample Application: Apply a defined volume (e.g., 100 µL) of the reconstituted sample extract to the sample pad of the LFA test strip.

-

Migration: Allow the sample to migrate along the strip by capillary action. The liquid will rehydrate the gold nanoparticle-labeled anti-AHD antibody in the conjugate pad.

-

Competitive Binding: As the sample and antibody conjugate mixture moves towards the nitrocellulose membrane, the derivatized AHD in the sample will compete with the AHD-protein conjugate immobilized at the test line for binding to the labeled antibody.

-

Result Interpretation:

-

Negative Result: If the sample contains no or a very low concentration of AHD, the gold-labeled antibody will bind to the AHD-protein conjugate at the test line, resulting in a visible colored line. A colored line will also appear at the control line.

-

Positive Result: If the sample contains AHD above the detection limit, it will bind to the gold-labeled antibody, preventing it from binding to the test line. Consequently, the test line will show a weaker color intensity or no color at all. The control line should always appear to validate the test.

-

Visualizations

Signaling Pathway and Experimental Workflows

References

- 1. Preparation of high-affinity and high-specificity monoclonal antibody and development of ultra-sensitive immunoassay for the detection of this compound, the metabolite of nitrofurantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a direct competitive chemiluminescent ELISA for the detection of nitrofurantoin metabolite 1-amino-hydantoin in fish and honey - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Preparation of polyclonal antibodies to a derivative of this compound (AHD) and development of an indirect competitive ELISA for the detection of nitrofurantoin residue in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a lateral flow immunoassay (LFA) strip for the rapid detection of this compound in meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Aminohydantoin by Recrystallization

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Aminohydantoin by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound is typically a white to off-white or pale yellow crystalline solid.[1] The melting point of this compound (free base) is approximately 195-196°C, while its hydrochloride salt melts at a higher temperature, around 201-205°C.

Q2: What are the general solubility characteristics of this compound?

This compound is soluble in water and has been reported to be slightly soluble in solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO).[2][3] One of the most effective methods for recrystallization involves the use of hot alcohol, suggesting a significant increase in solubility with temperature in alcoholic solvents.

Q3: Which solvent systems are recommended for the recrystallization of this compound?

Based on available literature, the following solvent systems have been successfully used for the purification of this compound and its derivatives:

-

Hot Alcohol: Treatment of the free base with hot alcohol has been shown to yield colorless needle-like crystals.[4] Ethanol is a common choice.

-

Aqueous Ethanol: A mixture of ethanol and water is a viable option, particularly for derivatives, and can be optimized for this compound itself.

-

Aqueous Acetic Acid: This has been used for purifying impure derivatives and could be applicable.

-

Acetone/Ethanol (for the hydrochloride salt): A refining process involving acetone followed by ethanol has been mentioned for the purification of this compound hydrochloride.

Q4: What are some potential impurities in crude this compound?

Impurities can originate from the synthetic route used. Common starting materials for this compound synthesis include semicarbazones (like acetone semicarbazone) and halogenated acetic acid esters. Therefore, unreacted starting materials and byproducts from their reactions are potential impurities. Inorganic salts, such as sodium sulfate, may also be present from the workup procedure.

Q5: How can I convert this compound hydrochloride to the free base for recrystallization?

To obtain the free base from its hydrochloride salt, a neutralization step is required. This can be achieved by treating an aqueous solution of the hydrochloride salt with a mild base, such as an alkali carbonate (e.g., sodium carbonate or potassium carbonate), until the solution is neutral. The free this compound can then be isolated, for instance, by evaporation of the solvent and subsequent treatment of the residue with a suitable organic solvent like hot alcohol.[4]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | White to off-white/pale yellow crystalline solid |

| Molecular Formula | C₃H₅N₃O₂ |

| Molecular Weight | 115.09 g/mol |

| Melting Point (Free Base) | 195-196 °C |

| Melting Point (HCl Salt) | 201-205 °C |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Water | Soluble | |

| Methanol | Slightly Soluble | Solubility likely increases significantly with heat. |